Isoindois

Isoindoles are a class of heterocyclic compounds characterized by a five-membered ring structure with an additional nitrogen atom replacing one of the carbon atoms in the parent indole skeleton. These molecules exhibit diverse structural flexibility, allowing for a wide range of possible substituents at various positions around the ring.

The electronic properties and reactivity of isoindoles can vary significantly depending on the specific substitution pattern, making them valuable intermediates in organic synthesis. They often serve as precursors to numerous bioactive compounds due to their inherent structural complexity and potential to form functional groups through electrophilic or nucleophilic reactions. Isoindoles are also explored for their application in pharmaceuticals, agrochemicals, and materials science.

The stability and reactivity of isoindoles can be tailored by modifying the substituents attached to the nitrogen atom and other ring positions. This flexibility makes them attractive targets for medicinal chemistry investigations, enabling the design of compounds with specific biological activities or desired physical properties.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

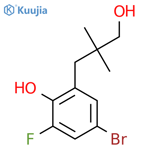

|

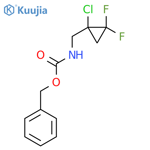

Tert-butyl 5-[(1-pyridin-4-ylpiperidine-4-carbonyl)oxymethyl]-1,3-dihydroisoindole-2-carboxylate | 1203600-40-1 | C25H31N3O4 |

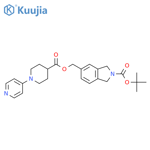

|

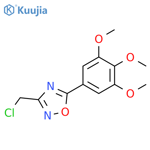

2-Tert-butyl-4-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)phenol | 912999-01-0 | C19H21NO2 |

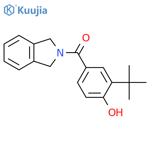

|

2-Tert-butyl 5-ethyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | 1203600-37-6 | C16H21NO4 |

|

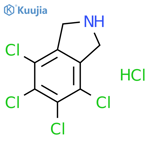

4,5,6,7-TETRACHLOROISOINDOLINE HYDROCHLORIDE | 85857-13-2 | C8H5Cl4N |

|

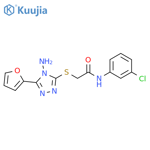

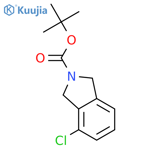

2H-Isoindole-2-carboxylic acid, 4-chloro-1,3-dihydro-, 1,1-dimethylethylester | 871013-95-5 | C13H16ClNO2 |

|

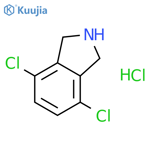

4,7-DICHLOROISOINDOLINE HYDROCHLORIDE | 739365-31-2 | C8H7Cl2N |

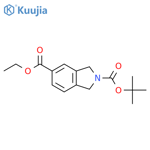

|

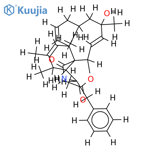

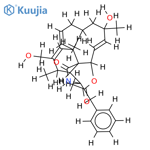

RKS-1778 | 191475-89-5 | C30H39NO4 |

|

cytochalasin H | 145040-61-5 | C30H39NO5 |

|

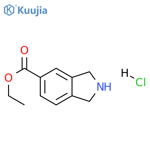

Ethyl Isoindoline-5-carboxylate Hydrochloride | 1159826-50-2 | C11H14ClNO2 |

|

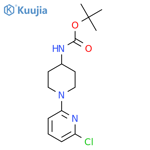

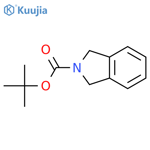

tert-Butyl 1,3-Dihydroisoindole-2-carboxylate | 260412-75-7 | C13H17NO2 |

Literatura Relacionada

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

Fornecedores recomendados

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados